Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with the following chemical structure:
Structure: OC(CS(C1)(=O)=O)C2N(C(OC(C)(C)C)=O)C2
This compound belongs to the class of azaspiro compounds, which provide a unique area of chemical space for further functionalization. It was first synthesized by Carreira and coworkers. Unfortunately, this product is now discontinued .
Preparation Methods
Synthetic Routes:: The synthetic route to tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate involves the following steps:
Thiolation: Thiolation of the spirocyclic amine with an appropriate thiol reagent.
Esterification: Esterification of the thiolated compound with tert-butyl chloroformate or tert-butyl bromoacetate.
- Thiolation typically occurs under mild conditions using a thiol reagent (e.g., thiophenol or thioacetic acid).
- Esterification is carried out using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base (e.g., triethylamine).
Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s discontinued status.
Chemical Reactions Analysis
Reactions::
Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions at the ester group are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
- Oxidation: The corresponding spirocyclic carboxylic acid.
- Reduction: The reduced spirocyclic amine.
Scientific Research Applications
Chemistry::
- Building block for spirocyclic compounds.
- Scaffold for drug design.
- Limited information is available, but it may have potential applications in drug discovery.
- Unfortunately, industrial applications are not well-documented.
Mechanism of Action
The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound is used to synthesize ketohexokinase (KHK) inhibitors and has potential medical applications in treating diabetes and obesity.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: A related compound with different functional groups.
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3 |
InChI Key |
KJYHCCYRXPIIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCSC2 |
Origin of Product |
United States |
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